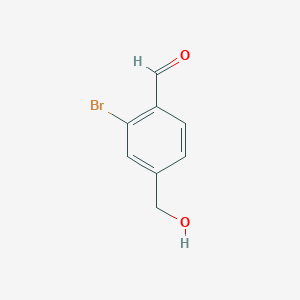

2-Bromo-4-(hydroxymethyl)benzaldehyde

Description

Properties

Molecular Formula |

C8H7BrO2 |

|---|---|

Molecular Weight |

215.04 g/mol |

IUPAC Name |

2-bromo-4-(hydroxymethyl)benzaldehyde |

InChI |

InChI=1S/C8H7BrO2/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3,5,10H,4H2 |

InChI Key |

VRTBLSQDVNVVRD-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1CO)Br)C=O |

Canonical SMILES |

C1=CC(=C(C=C1CO)Br)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

4-Bromo-3-(hydroxymethyl)benzaldehyde (CAS 254744-15-5)

2-Bromo-4-hydroxybenzaldehyde (CAS 22532-60-1)

- Structure : Hydroxyl (–OH) instead of hydroxymethyl at position 4.

- Reactivity : The hydroxyl group increases acidity (pKa ~10) and hydrogen-bonding capacity, influencing solubility in polar solvents. However, it lacks the hydroxymethyl group’s versatility for further alkylation or etherification .

Substituent Variations

4-(Bromomethyl)benzaldehyde (CAS 51359-78-5)

4-Bromo-2-methylbenzaldehyde (CAS 24078-12-4)

- Structure : Methyl (–CH₃) instead of hydroxymethyl at position 4.

- Physicochemical Properties :

Functional Group Modifications

3,5-Dibromo-2-hydroxybenzaldehyde (CAS 199177-26-9)

2-Bromo-3-hydroxy-4-methoxybenzaldehyde (CAS 28547-28-6)

- Structure : Methoxy (–OCH₃) at position 4, hydroxyl at position 3.

- Applications : The methoxy group improves metabolic stability, making it valuable in prodrug design .

Data Tables

Table 1: Physicochemical Properties of Selected Brominated Benzaldehydes

Research Findings and Trends

- Synthetic Efficiency : this compound’s hydroxymethyl group enables diverse functionalization (e.g., etherification, esterification), outperforming methyl or hydroxyl analogs in modular synthesis .

- Safety : Bromomethyl derivatives (e.g., 4-(bromomethyl)benzaldehyde) pose higher risks than hydroxymethyl analogs, necessitating rigorous safety protocols .

- Market Relevance : Brominated benzaldehydes with polar substituents (e.g., –CH₂OH, –OH) are increasingly prioritized in pharmaceutical R&D due to their balance of reactivity and safety .

Preparation Methods

Direct Bromination of 4-Hydroxybenzaldehyde Derivatives

Bromination Using Hydrogen Bromide and Tetrahydroperoxyethane

The most efficient method involves brominating 4-hydroxybenzaldehyde at the ortho position using hydrogen bromide (HBr) and 1,2-diphenyl-1,1,2,2-tetrahydroperoxyethane (THPDPE) in acetonitrile.

Reaction Conditions

- Substrate : 4-Hydroxybenzaldehyde

- Reagents : HBr (48% aqueous), THPDPE

- Solvent : Acetonitrile (CH₃CN)

- Temperature : 20°C

- Time : 2.5 hours

- Work-up : Sodium sulfite (Na₂SO₃) quenching, water precipitation, column chromatography (hexane/ethyl acetate)

Mechanistic Insights

THPDPE acts as an oxidizing agent to generate bromine radicals, enabling electrophilic aromatic substitution at the ortho position relative to the hydroxyl group. The aldehyde and hydroxyl groups direct bromination to the C2 position, yielding 2-bromo-4-hydroxybenzaldehyde. Subsequent hydroxymethylation is achieved via reduction of a precursor ester (discussed in Section 2).

Reduction of Ethyl 3-Bromo-4-formylbenzoate

Two-Step Synthesis via Ester Intermediate

A patent by WO2002102813A1 describes a two-step synthesis starting from ethyl 3-bromo-4-formylbenzoate:

Step 2: Reduction to Hydroxymethyl Group

- Substrate : Ethyl 3-bromo-4-formylbenzoate

- Reagents : Reducing agent (unspecified, likely LiAlH₄ or NaBH₄)

- Conditions : Cold (-78°C) solution in anhydrous ether or THF

- Work-up : Acidic hydrolysis, filtration, and purification

Reaction Pathway

The ester group (-COOEt) is reduced to a hydroxymethyl (-CH₂OH) group. The aldehyde functionality remains intact due to the selective reduction conditions.

Comparative Analysis of Methods

Experimental Optimization Considerations

Solvent Selection

Spectroscopic Characterization

- IR : Peaks at ~3200 cm⁻¹ (OH stretch), ~1700 cm⁻¹ (aldehyde C=O).

- ¹H NMR (CDCl₃) : δ 10.1 (s, 1H, CHO), 7.8 (d, 1H, Ar-H), 7.6 (s, 1H, Ar-H), 7.3 (d, 1H, Ar-H), 4.7 (s, 2H, CH₂OH).

- ¹³C NMR : δ 192.1 (CHO), 135.2 (C-Br), 66.4 (CH₂OH).

Industrial Applications and Scaling

Q & A

Q. What are optimized synthetic protocols for preparing 2-Bromo-4-(hydroxymethyl)benzaldehyde with high purity?

Methodological Answer: A common approach involves condensation reactions using ethanol as a solvent at elevated temperatures (e.g., 80°C for 4 hours). Post-reaction, purification via washing with cold ethanol (3 × 10 mL) yields the product in 70–90% purity. Key parameters include stoichiometric control of reactants (e.g., benzaldehyde derivatives) and rigorous exclusion of moisture to prevent side reactions .

Q. Example Table: Synthesis Conditions

| Parameter | Optimal Value |

|---|---|

| Solvent | Ethanol |

| Temperature | 80°C |

| Reaction Time | 4 hours |

| Purification Method | Cold ethanol wash |

| Yield | 70–90% |

Q. What safety protocols should be followed when handling this compound in the laboratory?

Methodological Answer: Due to limited toxicological data for this compound, adopt precautions analogous to structurally similar brominated aldehydes (e.g., 4-(Bromomethyl)benzaldehyde):

Q. Which analytical techniques are essential for structural characterization of this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD): Use software like ORTEP-3 and WinGX to refine crystal structures and calculate thermal ellipsoids. SCXRD resolves positional ambiguities of bromine and hydroxymethyl groups .

- Spectroscopy: NMR (¹H/¹³C) confirms substituent positions; IR identifies aldehyde (C=O stretch ~1700 cm⁻¹) and hydroxyl (O-H stretch ~3300 cm⁻¹) functionalities.

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

Methodological Answer: DFT calculations (e.g., using the Colle-Salvetti correlation-energy formula) model the compound’s electron density distribution and local kinetic-energy density. This predicts reactive sites for electrophilic substitution, such as the aldehyde group’s susceptibility to nucleophilic attack. Validate computational results with experimental spectroscopic data (e.g., Hammett constants for substituent effects) .

Q. How can researchers resolve contradictory reaction yields in multi-step syntheses involving this compound?

Methodological Answer: Contradictions often arise from competing side reactions (e.g., bromine displacement or aldehyde oxidation). Mitigation strategies include:

- Solvent Optimization: Replace polar protic solvents (ethanol) with aprotic solvents (DMF) to reduce nucleophilic interference.

- Temperature Control: Lower reaction temperatures (e.g., 60°C) to suppress decomposition.

- Protective Groups: Temporarily protect the hydroxymethyl group with tert-butyldimethylsilyl (TBDMS) ethers to enhance stability during bromination steps .

Q. What strategies enable the design and characterization of hydrazone derivatives using this compound?

Methodological Answer:

- Synthesis: React the aldehyde with hydrazines (e.g., 4-fluorobenzylidene hydrazine) in ethanol at 80°C to form hydrazones. Monitor reaction progress via TLC.

- Characterization: SCXRD (R factor < 0.05) confirms the E-configuration of hydrazones. Hydrogen bonding networks (e.g., N-H⋯O interactions) stabilize crystal lattices, as seen in analogous brominated hydrazones .

Q. How does the substitution pattern of this compound influence its reactivity in cross-coupling reactions?

Methodological Answer: The para-hydroxymethyl group directs electrophiles to the ortho and meta positions relative to the bromine atom. For Suzuki-Miyaura couplings, use Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids under inert atmospheres. Steric hindrance from the hydroxymethyl group may reduce coupling efficiency, requiring optimized ligand systems (e.g., XPhos) .

Q. What advanced purification techniques address challenges in isolating this compound from complex reaction mixtures?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.